molecular formula C12H14ClN3O B1326648 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine CAS No. 1119452-00-4

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine

Cat. No.: B1326648
CAS No.: 1119452-00-4
M. Wt: 251.71 g/mol
InChI Key: HGCUOEKJTZXVMN-UHFFFAOYSA-N
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Description

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a chemical compound that features a benzoxazole ring substituted with a chlorine atom at the 6-position and a piperidine ring attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable chlorinating agent, such as phosphorus oxychloride, to introduce the chlorine atom at the 6-position.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced by reacting the chlorinated benzoxazole with piperidine under basic conditions, such as using sodium hydride or potassium carbonate as a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors, optimizing solvent systems, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzoxazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Substitution Reactions: The amine group on the piperidine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted benzoxazole derivatives.

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced piperidine derivatives.

Scientific Research Applications

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of benzoxazole derivatives with biological targets.

    Materials Science: It can be employed in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with specific binding sites, while the piperidine ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and piperidine rings provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoxazole ring substituted with a chlorine atom and a piperidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C12H14ClN3O
  • Molecular Weight : 251.71 g/mol
  • CAS Number : 1119452-00-4
  • Density : 1.315 g/cm³ (predicted)
  • pKa : 9.69 (predicted)

These properties suggest that the compound is relatively stable and soluble in organic solvents, which is advantageous for biological assays.

The mechanism of action of this compound involves interactions with various biological targets, including receptors and enzymes. The benzoxazole moiety is known for its ability to interact with specific binding sites, while the piperidine structure may enhance the compound's binding affinity and selectivity towards certain biological pathways .

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungals. The mechanism involved disruption of the pathogen's plasma membrane and induction of apoptosis .

CompoundMIC (µg/mL)MFC (µg/mL)Mechanism
pta10.240.97Membrane disruption
pta20.481.5Apoptosis induction
pta30.973.9Cell cycle arrest

Anticancer Activity

Benzoxazole derivatives have also been explored for their anticancer potential. In preliminary studies, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

  • Antifungal Activity Against Candida auris : A study synthesized several piperidine derivatives and tested their efficacy against clinical isolates of C. auris. The results indicated that certain derivatives exhibited low MIC values and were effective in inducing cell death through apoptosis .
  • Antipsychotic Potential : Another study evaluated the pharmacological profiles of benzoxazole-piperidine derivatives, including their interaction with dopamine and serotonin receptors. The findings suggested that these compounds could serve as multi-target antipsychotic agents due to their affinity for D2 and 5-HT receptors while minimizing side effects associated with other receptor interactions .

Properties

IUPAC Name

1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-8-1-2-10-11(7-8)17-12(15-10)16-5-3-9(14)4-6-16/h1-2,7,9H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCUOEKJTZXVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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